molecular formula C27H26N4O4 B11458970 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide

Cat. No.: B11458970
M. Wt: 470.5 g/mol
InChI Key: XBBJUVUMOSKHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative of the compound.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide is unique due to its combination of a benzoxazole ring, a piperidine ring, and a nitrobenzamide moiety

Properties

Molecular Formula

C27H26N4O4

Molecular Weight

470.5 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide

InChI

InChI=1S/C27H26N4O4/c1-17-11-13-30(14-12-17)23-10-9-19(16-24(23)31(33)34)26(32)28-22-15-20(8-7-18(22)2)27-29-21-5-3-4-6-25(21)35-27/h3-10,15-17H,11-14H2,1-2H3,(H,28,32)

InChI Key

XBBJUVUMOSKHPQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=C(C=CC(=C3)C4=NC5=CC=CC=C5O4)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.